molecular formula C12H15Cl2N B11867670 4-(4-Chlorobenzylidene)piperidine hydrochloride

4-(4-Chlorobenzylidene)piperidine hydrochloride

Cat. No.: B11867670
M. Wt: 244.16 g/mol
InChI Key: SYNWXWORFRFAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobenzylidene)piperidine hydrochloride is a piperidine derivative characterized by a chlorinated benzylidene substituent at the 4-position of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobenzylidene)piperidine hydrochloride typically involves the condensation of 4-chlorobenzaldehyde with piperidine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent,

Biological Activity

4-(4-Chlorobenzylidene)piperidine hydrochloride is a compound characterized by its unique structure, featuring a piperidine ring with a 4-chlorobenzylidene substituent. Its molecular formula is C12H16ClN·HCl. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and receptor interactions.

The hydrochloride form of 4-(4-Chlorobenzylidene)piperidine enhances its solubility and stability in aqueous solutions, making it suitable for various biological studies. The synthesis typically involves nucleophilic substitution reactions, which yield derivatives with varying biological activities.

Anticancer Potential

Research indicates that this compound may exhibit significant anticancer properties. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast, liver, and colon cancers. For instance, a series of derivatives related to this compound showed promising antiproliferative activity against multiple cancer types, suggesting potential as a therapeutic agent .

Table 1: Cytotoxicity of 4-(4-Chlorobenzylidene)piperidine Derivatives

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15.2Induction of apoptosis via mitochondrial pathways
HUH7 (Liver)12.8Inhibition of cell cycle progression
HCT-116 (Colon)10.5Microtubule synthesis inhibition

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound has been linked to the activation of caspase pathways, which play a critical role in programmed cell death. For example, studies have shown that treatment with related compounds leads to the release of cytochrome c from mitochondria, activating caspases and resulting in apoptosis .
  • Cell Cycle Arrest : It has been observed that this compound can inhibit key cell cycle regulators, leading to G1/S phase arrest .
  • Inhibition of Angiogenesis : Similar piperidine derivatives have demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Interaction with Biological Targets

Preliminary studies suggest that this compound may interact with neurotransmitter receptors, indicating potential applications in neuropharmacology. Its structural similarity to other piperidine derivatives allows for binding to dopamine and serotonin receptors .

Table 2: Binding Affinity of Related Compounds to Receptors

CompoundTarget ReceptorBinding Affinity (Ki)
4-(4-Chlorobenzylidene)piperidineD250 nM
4-(4-Fluorobenzoyl)piperidineD430 nM
1-(4-Chlorobenzhydryl)piperazine5-HT2A20 nM

Case Studies

Recent case studies have highlighted the efficacy of piperidine derivatives in preclinical models:

  • Study on MCF7 Cells : A study found that treatment with a derivative led to a significant reduction in cell viability and induced apoptosis through mitochondrial dysfunction .
  • In Vivo Tumor Models : Research conducted by the National Cancer Institute demonstrated that piperazine analogues could suppress tumor growth in small animal models, indicating their potential for clinical application .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in several therapeutic areas:

  • Antidepressant Activity : Preliminary studies suggest that 4-(4-Chlorobenzylidene)piperidine hydrochloride may possess antidepressant properties. Research indicates that it could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, similar to established antidepressants. Animal studies have reported significant reductions in depressive-like behaviors upon administration of varying doses (10 mg/kg to 50 mg/kg) of the compound .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro tests against Staphylococcus aureus and Escherichia coli indicated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings suggest its potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Effects : Research has also highlighted its anti-inflammatory properties, showing a reduction in inflammatory responses in vitro. This suggests possible therapeutic applications in treating inflammatory diseases .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Derivatives : The compound can undergo various chemical reactions, including oxidation and nucleophilic substitution, making it useful for synthesizing related compounds with diverse biological activities. Its unique piperidine ring structure allows for modifications that can enhance its pharmacological properties.
  • Intermediate in Drug Development : As an intermediate, it plays a crucial role in the synthesis of other pharmaceutical agents, potentially leading to the discovery of novel therapeutic compounds.

Biological Research

The compound's interactions with biological targets are under investigation:

  • Receptor Binding Studies : Initial research suggests that it may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and inflammation. Understanding these interactions is vital for developing targeted therapies based on this compound.
  • Case Studies : Various studies have documented the biological effects of this compound. For example, a study demonstrated its ability to inhibit specific enzymes involved in metabolic processes, contributing to both antimicrobial and anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Chlorobenzylidene)piperidine hydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : React piperidine with 4-chlorobenzaldehyde in a polar aprotic solvent (e.g., dichloromethane) under acidic conditions to form the Schiff base intermediate.

  • Step 2 : Purify the intermediate via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane).

  • Step 3 : Hydrochloride salt formation by treating the free base with HCl gas in diethyl ether, followed by vacuum drying .

  • Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 molar ratio of piperidine to aldehyde) and temperature (25–40°C) to minimize byproducts like unreacted aldehyde or over-oxidized species .

    • Data Table : Common Synthetic Conditions
ParameterTypical RangeNotes
SolventDichloromethane, EthanolAvoid protic solvents for Schiff base formation
Temperature25–40°CHigher temps risk decomposition
Reaction Time12–24 hoursMonitor via TLC
Yield60–75%After recrystallization

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology :

  • Purity Analysis : Use HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Compare retention times to standards .
  • Structural Confirmation :
  • NMR : 1^1H NMR (DMSO-d6) should show peaks for the benzylidene aromatic protons (δ 7.2–7.8 ppm) and piperidine protons (δ 1.5–3.5 ppm).
  • Mass Spectrometry : ESI-MS expected m/z [M+H]+^+ = 252.1 (free base), 288.1 (hydrochloride) .
  • Elemental Analysis : Confirm Cl content (~12.3% for hydrochloride) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Case Study : Discrepancies in 13^{13}C NMR chemical shifts for the benzylidene carbon (observed δ 150–155 ppm vs. predicted δ 145–148 ppm).
  • Methodology :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09, B3LYP/6-31G*) to predict shifts and compare with experimental data.

  • Variable-Temperature NMR : Assess conformational flexibility of the piperidine ring, which may cause signal splitting .

  • X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., monoclinic P21_1/c space group) .

    • Data Table : Example Spectral Discrepancies
TechniqueObserved DataPredicted DataSource of Error
13^{13}C NMRδ 152 ppm (C=N)δ 147 ppmSolvent polarity effects
ESI-MSm/z 288.1 [M+H]+^+m/z 288.0Isotopic pattern mismatch

Q. What strategies are effective for studying the hydrolytic stability of the benzylidene group in aqueous media?

  • Methodology :

  • Kinetic Studies : Prepare buffered solutions (pH 2–10) and monitor degradation via UV-Vis spectroscopy (λ = 300 nm, loss of conjugation).

  • LC-MS Identification : Detect hydrolysis products (e.g., 4-chlorobenzaldehyde and piperidine) using reverse-phase LC-MS .

  • Stabilization Approaches : Use cyclodextrin encapsulation or co-solvents (e.g., DMSO) to slow hydrolysis .

    • Data Table : Hydrolysis Half-Lives at 25°C
pHHalf-Life (hours)Major Degradation Product
2484-Chlorobenzaldehyde
7.412Piperidine
102Multiple oxidized species

Q. How can computational methods predict the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like sigma receptors (PDB ID: 6DK1). The benzylidene group may occupy hydrophobic pockets .
  • ADMET Prediction : Employ SwissADME to estimate logP (~2.8), blood-brain barrier permeability, and CYP450 inhibition risks .
  • SAR Studies : Compare with analogs (e.g., 4-(4-Fluorobenzylidene)piperidine) to identify critical substituents for activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variants and Their Impact

4-(4-Cyanobenzyl)piperidine Hydrochloride

  • Molecular Formula : C13H17ClN2 .
  • Key Differences: The cyano group (-CN) replaces the chloro-benzylidene moiety. The electron-withdrawing nature of -CN may also alter electronic interactions in biological systems compared to the chloro group.

4-(4-Fluorobenzoyl)piperidine Hydrochloride

  • Synthesis : Prepared via fluorobenzoylation of piperidine derivatives .
  • Key Differences : The fluorobenzoyl group (-CO-C6H4F) introduces a ketone functionality. Fluorine’s electronegativity enhances metabolic stability and bioavailability, making this compound relevant in CNS drug development.

4-(4-Methylbenzoyl)piperidine Hydrochloride

  • Molecular Formula: C13H18ClNO .
  • Key Differences: The methyl group (-CH3) on the benzoyl moiety is electron-donating, which may reduce electrophilicity compared to chloro or cyano derivatives. This could decrease reactivity in nucleophilic environments.

Functional Group Modifications

4-[(4-Chlorobenzyl)oxy]piperidine Hydrochloride

  • Molecular Formula: C12H17Cl2NO .
  • Key Differences : An ether linkage (-O-) replaces the benzylidene group. This structural change increases flexibility and may reduce planarity, affecting binding affinity to hydrophobic targets.

4-(4'-Nitrophenoxy)piperidine Hydrochloride

  • Molecular Formula : C11H15ClN2O3 .
  • Key Differences: The nitro group (-NO2) is a strong electron-withdrawing substituent.

Complex Derivatives with Pharmacological Relevance

4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride

  • Molecular Formula : C18H21Cl2N5 .
  • Key Differences : Incorporation of a pyrrolopyrimidine ring introduces heterocyclic complexity, likely enhancing interactions with kinase targets. The chlorobenzyl group may improve lipophilicity, aiding blood-brain barrier penetration.

Otenabant Hydrochloride

  • Molecular Formula : C25H26Cl3N7O .
  • Key Differences: A purine-based structure with dual chlorophenyl groups. This compound’s larger molecular weight and extended conjugation suggest applications in cannabinoid receptor modulation.

Data Table: Comparative Analysis of Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituent Key Properties/Applications
4-(4-Chlorobenzylidene)piperidine HCl Not Provided Not Provided Chlorobenzylidene Potential CNS activity, conjugation
4-(4-Cyanobenzyl)piperidine HCl C13H17ClN2 236.74 Cyanobenzyl High polarity, solubility enhancer
4-(4-Fluorobenzoyl)piperidine HCl Not Provided Not Provided Fluorobenzoyl Metabolic stability, CNS drugs
4-[(4-Chlorobenzyl)oxy]piperidine HCl C12H17Cl2NO 262.18 Chlorobenzyl ether Flexibility, hydrophobic interactions
4-(4'-Nitrophenoxy)piperidine HCl C11H15ClN2O3 258.70 Nitrophenoxy Oxidative stability, agrochemicals

Properties

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylidene]piperidine;hydrochloride

InChI

InChI=1S/C12H14ClN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,9,14H,5-8H2;1H

InChI Key

SYNWXWORFRFAIZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=CC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.